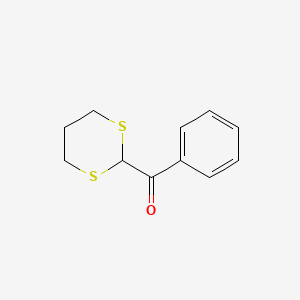

2-Benzoyl-1,3-dithiane

Description

Structure

3D Structure

Properties

CAS No. |

21504-07-4 |

|---|---|

Molecular Formula |

C11H12OS2 |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

1,3-dithian-2-yl(phenyl)methanone |

InChI |

InChI=1S/C11H12OS2/c12-10(9-5-2-1-3-6-9)11-13-7-4-8-14-11/h1-3,5-6,11H,4,7-8H2 |

InChI Key |

UUTGHMJIZSVFHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

General Context and Significance of 2 Benzoyl 1,3 Dithiane in Contemporary Organic Synthesis

Historical Foundation of 1,3-Dithiane (B146892) Chemistry: The Corey-Seebach Paradigm and Umpolung Reactivity

The significance of 2-Benzoyl-1,3-dithiane is best understood through the lens of the Corey-Seebach reaction, a paradigm-shifting discovery in organic chemistry. wikipedia.orgjk-sci.com This reaction introduced the concept of "umpolung," a German term for polarity inversion. organic-chemistry.orgwikipedia.org Traditionally, the carbonyl carbon of an aldehyde is electrophilic, meaning it reacts with nucleophiles. The Corey-Seebach reaction ingeniously reverses this reactivity. organic-chemistry.orgegyankosh.ac.in

The process begins by converting an aldehyde into a 1,3-dithiane by reacting it with 1,3-propanedithiol (B87085). wikipedia.orgegyankosh.ac.in The resulting 1,3-dithiane has protons on the carbon atom between the two sulfur atoms (the C2 position) that are acidic enough to be removed by a strong base, such as n-butyllithium. youtube.comyoutube.com This deprotonation generates a nucleophilic carbanion, effectively transforming the original electrophilic carbonyl carbon into a nucleophile. organic-chemistry.orgegyankosh.ac.in This lithiated 1,3-dithiane is considered a "masked acyl anion". jk-sci.comlibretexts.org

This umpolung strategy, first systematically realized by Corey and Seebach, proved to be a powerful tool for constructing complex carbon-carbon bonds. jk-sci.com It allows for the synthesis of molecules that are difficult or impossible to obtain through traditional methods like the aldol (B89426) reaction, such as 1,2-diketones and α-hydroxy ketones. wikipedia.orgjk-sci.com The stability of 1,3-dithianes to both acidic and basic conditions further enhances their utility in multi-step syntheses. organic-chemistry.org

Role of the 1,3-Dithiane Moiety as a Masked Acyl Anion Equivalent in Carbonyl Transformations

The 1,3-dithiane group serves as a "masked acyl anion equivalent," a cornerstone concept in its synthetic applications. jk-sci.comorganic-chemistry.orglibretexts.org An acyl anion is a highly desirable but unstable and synthetically inaccessible species. egyankosh.ac.in By converting a carbonyl group into a 1,3-dithiane, chemists can generate a stable carbanion at the C2 position, which behaves as if it were an acyl anion. organic-chemistry.orgegyankosh.ac.in This "masked" nucleophile can then react with a wide array of electrophiles. wikipedia.orgorganic-chemistry.org

The versatility of the lithiated 1,3-dithiane is extensive. It can react with:

Alkyl halides: to form ketones after hydrolysis. wikipedia.orgegyankosh.ac.in

Aldehydes and ketones: to produce α-hydroxy ketones. wikipedia.orgegyankosh.ac.in

Epoxides: leading to the formation of β-hydroxy ketones. wikipedia.org

Acyl halides: to generate 1,2-diketones. wikipedia.orgjk-sci.com

After the desired carbon-carbon bond has been formed, the 1,3-dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts, to reveal the final product. wikipedia.orgorganic-chemistry.org This ability to mask the reactivity of a carbonyl group, perform a nucleophilic attack, and then unmask it is a powerful strategy in the synthesis of complex organic molecules, including many natural products. nih.govuwindsor.ca

Conceptual Framework of Reactivity Inversion (Umpolung) in Relation to this compound Precursors

The concept of umpolung, or reactivity inversion, is central to the synthesis and utility of precursors to this compound. jk-sci.comegyankosh.ac.in In a standard carbonyl compound, the carbon atom is electrophilic due to the electron-withdrawing nature of the oxygen atom. egyankosh.ac.in The formation of a 1,3-dithiane from an aldehyde fundamentally alters this electronic character. quimicaorganica.org

The two sulfur atoms in the 1,3-dithiane ring stabilize the negative charge of the carbanion formed upon deprotonation at the C2 position through inductive effects and the polarizability of sulfur. organic-chemistry.orgquimicaorganica.org This stabilization is key to the successful inversion of polarity. quimicaorganica.org The resulting 2-lithio-1,3-dithiane is a potent nucleophile, the synthetic equivalent of an acyl anion. egyankosh.ac.in

For the synthesis of this compound itself, one would start with a suitable precursor that can be elaborated using this umpolung strategy. For instance, 2-lithio-1,3-dithiane could react with an electrophilic benzoyl source, such as benzoyl chloride or a benzaldehyde (B42025) followed by oxidation, to introduce the benzoyl group at the C2 position. The ability to create a nucleophilic center at a position that is normally electrophilic is a testament to the power of the umpolung concept and is the foundation upon which the synthetic utility of this compound and its derivatives is built.

Synthetic Routes and Methodological Advancements for 2 Benzoyl 1,3 Dithiane Systems

Direct Synthesis of 2-Benzoyl-1,3-dithiane from Carboxylic Acid Derivatives and 1,3-Dithiane (B146892)

A direct approach to synthesizing 2-acyl-1,3-dithianes involves the reaction of 1,3-dithiane with a suitable carboxylic acid derivative. One such method utilizes the reaction of 1,3-propanedithiol (B87085) with glyoxylic acid monohydrate in the presence of a catalytic amount of p-toluenesulfonic acid in refluxing benzene (B151609). prepchem.com This reaction proceeds via a thioacetalization mechanism to form 1,3-dithiane-2-carboxylic acid. prepchem.com Subsequent conversion of the carboxylic acid to an activated derivative, such as an acid chloride or an ester, would allow for the introduction of the benzoyl group, although this specific transformation is not detailed in the provided search results.

Another strategy involves the direct acylation of the 1,3-dithiane ring. While not specific to the benzoyl group, the general principle of acylating the dithiane moiety is established. For instance, the reaction of 2-lithio-1,3-dithiane with an appropriate electrophile is a common method for introducing substituents at the 2-position.

A notable method for the synthesis of 1,3-dithiane itself, a precursor for this compound, involves the reaction of 1,3-propanedithiol with methylal (dimethoxymethane) in the presence of boron trifluoride diethyl etherate and glacial acetic acid in chloroform. orgsyn.org This procedure provides a high yield of 1,3-dithiane, which can then be functionalized. orgsyn.org

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 1,3-Propanedithiol, Glyoxylic acid monohydrate | p-Toluenesulfonic acid, Benzene (reflux) | 1,3-Dithiane-2-carboxylic acid | - | prepchem.com |

| 1,3-Propanedithiol, Methylal | Boron trifluoride diethyl etherate, Acetic acid, Chloroform (reflux) | 1,3-Dithiane | 82-86 | orgsyn.org |

Functionalization of 2-Lithio-1,3-dithiane with Electrophilic Benzoyl Moieties

The deprotonation of 1,3-dithiane at the C-2 position using a strong base, typically n-butyllithium (n-BuLi), generates a nucleophilic 2-lithio-1,3-dithiane species. youtube.comresearchgate.net This carbanion is a versatile intermediate that readily reacts with various electrophiles, including those containing a benzoyl group. youtube.comacs.org

The reaction of 2-lithio-1,3-dithiane with benzoyl chloride serves as a direct method to introduce the benzoyl group, yielding this compound. acs.org Similarly, the reaction with S-benzyl benzothioate has been shown to produce the desired product in high yield. acs.org The versatility of this method extends to the use of other electrophiles, such as primary alkyl arenesulfonates, which react efficiently with 2-lithio-1,3-dithianes to form 2-alkyl derivatives. organic-chemistry.org This suggests that a suitably functionalized benzoyl electrophile could also be employed.

The generation of 2-lithio-1,3-dithiane is typically performed at low temperatures, such as -20 °C, in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The subsequent reaction with the electrophile is also conducted at low temperatures and then allowed to warm to room temperature. organic-chemistry.org

Preparative Strategies for Substituted Acyl-1,3-dithianes and their Oxides

The synthesis of substituted acyl-1,3-dithianes can be achieved through various methods, often involving the functionalization of a pre-existing dithiane core. The oxidation of the sulfur atoms in the 1,3-dithiane ring leads to the formation of 1,3-dithiane oxides, which exhibit altered reactivity and can be used to synthesize a range of compounds. cardiff.ac.uk

For instance, 2-substituted-1,3-dithiane oxides can be metalated and reacted with trialkylboranes. cardiff.ac.uk The reaction of 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane results in the migration of an octyl group to the carbon, displacing the chloride. cardiff.ac.uk Similarly, the lithiation of 2-methoxy-1,3-dithiane-1-oxide followed by reaction with a trialkylborane can lead to double migration, displacing both the methoxy (B1213986) group and the thiolate unit. cardiff.ac.uk While not directly producing acyl-dithianes, these examples showcase the synthetic potential of oxidized dithiane systems for creating new carbon-carbon bonds.

The synthesis of the precursor, 2-chloro-1,3-dithiane, can be achieved through various methods, including an alcohol-mediated dithioacetalization process using unactivated alkynes. rsc.org

| Dithiane Derivative | Reagents | Product | Yield (%) | Reference |

| 2-Chloro-1,3-dithiane-1,3-dioxide | 1. Base, 2. Trioctylborane, 3. Oxidation | Nonanoic acid | 50 | cardiff.ac.uk |

| 2-Methoxy-1,3-dithiane-1-oxide | 1. Base, 2. Trioctylborane, 3. Oxidation | Dioctyl ketone | up to 31 | cardiff.ac.uk |

Generation of 2-Aryl-1,3-dithianes via Thioacetalization of Aromatic Carbonyl Compounds

The most common and direct method for preparing 2-aryl-1,3-dithianes is the thioacetalization of the corresponding aromatic aldehyde or ketone. This reaction involves treating the carbonyl compound with 1,3-propanedithiol in the presence of an acid catalyst. organic-chemistry.orgasianpubs.org

A variety of catalysts can be employed for this transformation, including Lewis acids and Brønsted acids. organic-chemistry.org For example, polyphosphoric acid (PPA) mixed with acetic acid has been reported as an effective system for the synthesis of 2-aryl-1,3-dithianes from aromatic aldehydes. asianpubs.org The reaction proceeds under mild conditions, and the products are obtained in good yields. asianpubs.org

Furthermore, odorless alternatives to the volatile and malodorous 1,3-propanedithiol have been developed. For instance, 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid has been used as a 1,3-propanedithiol equivalent for the thioacetalization of various carbonyl compounds, including aromatic aldehydes, in the presence of acetyl chloride. researchgate.net

Reactivity Patterns and Transformational Chemistry of 2 Benzoyl 1,3 Dithiane and Its Precursors

Nucleophilic Reactivity of 2-Lithio-1,3-dithiane Derivatives in Carbon-Carbon Bond Formation

The hydrogen at the C-2 position of a 1,3-dithiane (B146892) is weakly acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a 2-lithio-1,3-dithiane. scribd.com This lithiated species is a potent nucleophile, effectively serving as a masked acyl anion. organic-chemistry.org The stability of this carbanion is attributed to the polarizability of the adjacent sulfur atoms. organic-chemistry.org This nucleophile can react with a wide range of electrophiles to form new carbon-carbon bonds. organic-chemistry.org

2-Lithio-1,3-dithiane derivatives readily undergo alkylation reactions with primary alkyl halides and arenesulfonates of primary alcohols in high yields. organic-chemistry.orgorganic-chemistry.org This reaction proceeds via an SN2 mechanism, where the dithiane carbanion displaces the halide or sulfonate leaving group. youtube.com This method provides a straightforward route to the synthesis of ketones after hydrolysis of the dithiane group. youtube.comslideshare.net

The reaction of 2-lithio-1,3-dithianes with epoxides results in the ring-opening of the epoxide to form β-hydroxy thioacetals. scribd.comuwindsor.ca This nucleophilic attack occurs at the less sterically hindered carbon of the epoxide. Subsequent hydrolysis of the dithiane yields β-hydroxy ketones. This strategy has been employed in the synthesis of complex natural products. uwindsor.ca

| Electrophile | Product Type | Final Product after Hydrolysis | Reference |

|---|---|---|---|

| Primary Alkyl Halide (R-X) | 2-Alkyl-1,3-dithiane | Ketone (R-C(O)-R') | organic-chemistry.orgyoutube.com |

| Arenesulfonate of Primary Alcohol (R-OSO₂Ar) | 2-Alkyl-1,3-dithiane | Ketone (R-C(O)-R') | organic-chemistry.org |

| Epoxide | β-Hydroxy thioacetal | β-Hydroxy ketone | scribd.comuwindsor.ca |

The addition of 2-lithio-1,3-dithianes to aldehydes and ketones provides a direct route to α-hydroxy ketone precursors. scribd.comorganic-chemistry.org The dithiane anion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon workup, yields the corresponding α-hydroxy thioacetal. scribd.com This reaction is a key step in the synthesis of α-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis. organic-chemistry.orguwindsor.ca The diastereoselectivity of this addition can be high, depending on the structure of the reactants. uwindsor.ca

2-Lithio-1,3-dithiane derivatives can also react with various carboxylic acid derivatives. The reaction with nitriles leads to the formation of primary aminoketene dithioacetals in good yields after a nucleophilic addition. rsc.org Grignard reagents, which are analogous in reactivity, add to nitriles to form an intermediate imine anion that can be hydrolyzed to a ketone. openstax.org

Acyl chlorides and esters react with 2-lithio-1,3-dithianes to produce acyl dithianes. rsc.org These reactions provide access to 1,2-dicarbonyl compounds after deprotection of the dithiane.

| Electrophile | Intermediate Product | Final Product Class after Hydrolysis | Reference |

|---|---|---|---|

| Aldehyde (R-CHO) | α-Hydroxy thioacetal | α-Hydroxy ketone | scribd.comorganic-chemistry.org |

| Ketone (R-CO-R') | α-Hydroxy thioacetal | α-Hydroxy ketone | scribd.comorganic-chemistry.org |

| Nitrile (R-CN) | Aminoketene dithioacetal | Dicarbonyl compound | rsc.org |

| Acid Chloride (R-COCl) | Acyl dithiane | 1,2-Diketone | rsc.org |

| Ester (R-COOR') | Acyl dithiane | 1,2-Diketone | rsc.org |

Oxidative Transformations of 2-Benzoyl-1,3-dithiane and Related Thioacetals

Oxidative transformations of the sulfur atoms in the 1,3-dithiane ring play a crucial role in both modifying the reactivity of the molecule and in the ultimate deprotection to regenerate the carbonyl group.

The sulfur atoms in this compound can be selectively oxidized to form sulfoxides and sulfones. Oxidation of a 1,3-dithiane with one equivalent of an oxidizing agent, such as tert-butyl hydroperoxide, can yield the corresponding monosulfoxide (1,3-dithiane 1-oxide). thieme-connect.de Further oxidation can lead to the formation of the disulfoxide (1,3-dithiane 1,3-dioxide) or the sulfone. cardiff.ac.uk The presence of these oxidized sulfur functionalities can influence the stereochemical outcome of subsequent reactions. cardiff.ac.uk

The regeneration of the carbonyl group from the 1,3-dithiane is a critical step to unveil the final product. While stable to many acidic and basic conditions, the dithioacetal can be cleaved under oxidative conditions. organic-chemistry.orgresearchgate.net A variety of reagents have been developed for this purpose, often involving the oxidation of the sulfur atoms to facilitate hydrolysis. organic-chemistry.orgorganic-chemistry.org

One common strategy involves the use of mercury(II) salts, which act as Lewis acids to coordinate to the sulfur atoms and promote hydrolysis. organic-chemistry.org Other methods employ oxidizing agents like bis(trifluoroacetoxy)iodobenzene or o-iodoxybenzoic acid (IBX) to achieve deprotection under mild conditions. organic-chemistry.org The hydrolysis of 1,3-dithiane monosulfoxides in the presence of acid is also an effective method for carbonyl regeneration. thieme-connect.de

| Reagent | Conditions | Reference |

|---|---|---|

| Mercury(II) chloride (HgCl₂) | Aqueous acid | organic-chemistry.org |

| Bis(trifluoroacetoxy)iodobenzene | Mild, non-chromatic | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | Neutral, room temperature | organic-chemistry.org |

| Acid-catalyzed hydrolysis of 1,3-dithiane-1-oxide | Acidic acetonitrile | thieme-connect.de |

Autooxidative Condensation Reactions of 2-Aryl-2-lithio-1,3-dithianes

The treatment of 2-aryl-1,3-dithianes with organolithium reagents, such as n-butyllithium (n-BuLi), is a well-established method for generating the corresponding 2-aryl-2-lithio-1,3-dithiane carbanions. While these nucleophilic species are typically quenched with various electrophiles, their reaction in the absence of an external electrophile and in the presence of air leads to a unique autooxidative condensation. This process involves the condensation of three molecules of the 1,3-dithiane to form highly functionalized α-thioether ketone orthothioesters in moderate to good yields (51-89%). nih.govorganicreactions.orgorganic-chemistry.org

The proposed mechanism for this transformation is initiated by the autooxidation of the 2-aryl-2-lithio-1,3-dithiane. nih.govorganicreactions.org This oxidation is thought to generate a highly reactive thioester intermediate. This intermediate then undergoes subsequent condensation with two additional molecules of the 2-aryl-2-lithio-1,3-dithiane to yield the final product. nih.govorganicreactions.org This pot-economy reaction highlights an interesting reactivity pattern of these lithiated species when exposed to atmospheric oxygen. nih.gov The scope of this autooxidative condensation has been extended to include benzaldehyde (B42025) dithioacetals, which also afford the corresponding orthothioesters and α-thioether ketones in yields ranging from 48-97%. nih.govorganicreactions.org

Reductive Transformations of Dithiane Moieties

The 1,3-dithiane group is a versatile protecting group for carbonyl functionalities, and its removal is a key step in many synthetic sequences. One of the most common reductive transformations of the dithiane moiety is its desulfurization to a methylene group (CH₂). This transformation effectively accomplishes the reduction of the original carbonyl group to a methylene unit.

A widely employed reagent for this purpose is Raney nickel, a fine-grained, porous nickel catalyst saturated with hydrogen. wikipedia.org The treatment of a 1,3-dithiane with Raney nickel results in the hydrogenolysis of the carbon-sulfur bonds, leading to the formation of the corresponding alkane. wikipedia.org This reaction, often referred to as the Mozingo reduction, provides a powerful method for converting ketones and aldehydes to alkanes under relatively mild conditions and serves as an alternative to the Wolff-Kishner or Clemmensen reductions. wikipedia.org

The general transformation can be represented as follows:

This desulfurization is a key step in many total synthesis endeavors where the dithiane moiety is used as a masked carbonyl for C-C bond formation via its lithiated form.

Transition Metal-Catalyzed Reactions Involving 2-Aryl-1,3-dithianes

In recent years, the utility of 2-aryl-1,3-dithianes has been expanded beyond their traditional role as acyl anion equivalents in stoichiometric reactions to include their participation in transition metal-catalyzed transformations. These methods leverage the unique electronic properties of the dithiane moiety to facilitate novel bond formations.

Palladium-Catalyzed Cross-Coupling Reactions

A significant advancement in the chemistry of 2-aryl-1,3-dithianes is their use as nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl bromides. This methodology takes advantage of the acidity of the benzylic proton at the C2 position of the dithiane ring, allowing for its deprotonation to form a nucleophilic species that can participate in a catalytic cycle.

The optimized conditions for this cross-coupling reaction typically involve a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a suitable ligand, like NiXantphos, and a base, commonly potassium tert-butoxide (KOtBu). wikipedia.org Under these conditions, a range of 2-aryl-1,3-dithianes can be successfully coupled with various aryl bromides to afford 2,2-diaryl-1,3-dithianes in moderate to good yields.

The scope of the reaction is generally broad, accommodating both electron-rich and moderately electron-poor aryl bromides. However, the reaction is sensitive to strong electron-withdrawing groups on either the aryl bromide or the 2-aryl-1,3-dithiane, which can diminish or completely inhibit reactivity. wikipedia.org Similarly, sterically hindered aryl halides, such as 2-bromotoluene, have been found to be unreactive under the standard conditions. wikipedia.org

Below is a table summarizing the yields of selected palladium-catalyzed cross-coupling reactions between 2-aryl-1,3-dithianes and aryl bromides.

| 2-Aryl-1,3-dithiane | Aryl Bromide | Yield (%) |

|---|---|---|

| 2-Phenyl-1,3-dithiane (B1581651) | 4-Bromotoluene | 85 |

| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | 78 |

| 2-Phenyl-1,3-dithiane | 1-Bromonaphthalene | 65 |

| 2-(4-Methoxyphenyl)-1,3-dithiane | Bromobenzene | 92 |

| 2-(4-Chlorophenyl)-1,3-dithiane | Bromobenzene | 75 |

Asymmetric Allylic Substitution with 1,3-Dithianes as Acyl Anion Equivalents

The concept of using 1,3-dithianes as acyl anion equivalents has been successfully extended to palladium-catalyzed asymmetric allylic substitution reactions. In this transformation, a nucleophilic 2-substituted-1,3-dithiane attacks a π-allyl palladium intermediate, leading to the formation of a new C-C bond. By employing chiral ligands, this reaction can be rendered highly enantioselective.

This methodology provides a powerful tool for the synthesis of chiral molecules, with reported reactions achieving high yields and excellent enantioselectivities (up to 96% ee). chem-station.com The resulting alkylated dithiane products can be readily converted to other valuable chiral building blocks, demonstrating the synthetic utility of this approach. This reaction represents a significant expansion of the umpolung strategy, enabling the use of traditionally electrophilic carbonyl precursors as nucleophiles in a catalytic and asymmetric fashion. chem-station.com

Rearrangement and Cyclization Pathways

While direct rearrangement and cyclization pathways of this compound itself are not extensively documented, related transformations of dithiane derivatives provide insight into potential reactive pathways. One notable reaction is the Pummerer rearrangement, which involves the transformation of a sulfoxide (B87167) into an α-acyloxy thioether in the presence of an activating agent such as acetic anhydride. wikipedia.orgchem-station.comtcichemicals.com For a 2-acyl-1,3-dithiane derivative, this would first require oxidation of one of the sulfur atoms to a sulfoxide. The subsequent Pummerer rearrangement would then proceed via a thionium ion intermediate. tcichemicals.com

Furthermore, acid-induced rearrangements of α-hydroxy-1,3-dithianes have been reported. Depending on the substitution pattern of the α-hydroxy dithiane, different rearrangement products can be obtained. For example, secondary benzylic α-hydroxy dithianes can rearrange to α-thioketones, while certain tertiary alcohols may eliminate to form dithioketene ketals. Allylic α-hydroxy dithianes have been observed to undergo homologation to yield thioesters.

Although specific examples of intramolecular cyclization involving the benzoyl group of this compound are not prevalent in the literature, the general reactivity of the dithiane moiety and the benzoyl group suggests that under appropriate conditions, cyclization could be induced. For instance, functionalization of the phenyl ring of the benzoyl group could provide a nucleophile for an intramolecular reaction with an electrophilically activated C2 position of the dithiane.

Electrophilic Reactivity of 1,3-Dithian-2-yl Carbenium Ions and Related Species

While the C2 position of a 1,3-dithiane is most commonly known for its nucleophilic character after deprotonation, it can also exhibit electrophilic reactivity through the formation of a 1,3-dithian-2-yl carbenium ion or a related electrophilic species. The generation of such a species can be achieved through various methods.

For instance, the reaction of 2-chloro-1,3-dithiane with Lewis acids can generate a transient electrophilic species at the C2 position that can react with carbon nucleophiles. Similarly, the thionium ion intermediate formed during the Pummerer rearrangement of a 1,3-dithiane-1-oxide is a potent electrophile that can be trapped by a variety of nucleophiles. tcichemicals.com

The reaction of lithiated 1,3-dithiane oxides with trialkylboranes, followed by treatment with trifluoroacetic anhydride, is proposed to proceed through a Pummerer-type intermediate. This intermediate contains a trifluoroacetoxyalkylthiolate leaving group, and its displacement by a migrating alkyl group from the boron atom suggests the electrophilic character of the C2 position.

Advanced Synthetic Applications of 2 Benzoyl 1,3 Dithiane and 1,3 Dithiane Scaffolds

Utility in Total Synthesis of Complex Natural Products and Analogues

The application of 1,3-dithiane (B146892) chemistry is a powerful tactic for the assembly of complex natural products. researchgate.netorganic-chemistry.org The dithiane group acts as a robust "linchpin," enabling the coupling of different molecular fragments. uwindsor.ca Its stability and predictable reactivity make it an ideal tool for creating key carbon-carbon bonds in multistep syntheses. researchgate.net

For instance, the synthesis of the C(10)–C(19) fragment of the immunosuppressant FK-506 was achieved using a dithiane derivative. The synthesis involved the double deprotonation of a chiral dithiane followed by a reaction with an aldehyde to form the desired adduct as a mixture of diastereomers. uwindsor.ca Another example is the synthesis of 9-dehydroerythronolide, where the addition of 2-lithio-1,3-dithiane to an aldehyde derived from D-glucose proceeded with high diastereoselectivity to form a key alcohol intermediate. uwindsor.ca

The versatility of the dithiane group is further demonstrated in the synthesis of pheromones and marine macrolides. A C2-symmetrical dithiane was synthesized via double alkylation of 1,3-dithiane and served as a precursor to (S,S)-7,11-dimethylheptadecane, a component of the female sex pheromone of certain moth species. uwindsor.ca In the convergent synthesis of the cyclic core of leucascandrolide A, a marine macrolide, a 1,3-dithiane derivative was prepared as a key intermediate in the synthetic sequence. uwindsor.ca These examples underscore the strategic importance of 1,3-dithianes in creating complex and diverse natural product architectures. researchgate.netuwindsor.ca

Integration into Anion Relay Chemistry and Remote Functionalization Strategies

Anion Relay Chemistry (ARC) represents a significant advancement in multicomponent synthesis, allowing for the formation of multiple bonds in a single operation. acs.orgorganic-chemistry.org This powerful strategy often employs dithiane-stabilized anions as crucial "linchpins." acs.orgnih.gov In a typical Type II ARC sequence, a nucleophile adds to a bifunctional linchpin, such as an aldehyde bearing a dithiane group. acs.org This initial addition, often proceeding under Felkin-Anh control, creates an alkoxide that undergoes a subsequent 1,4-Brook rearrangement. This rearrangement relays the negative charge to the dithiane-stabilized carbon, generating a new anion that can be trapped by a second electrophile. acs.orgorganic-chemistry.org

This methodology has been successfully applied using various initiating nucleophiles, including phenyllithium, alkynyllithium, allyllithium, and lithiated 2-methyl-1,3-dithiane. acs.org The process allows for the stereocontrolled union of three components, rapidly building molecular complexity. acs.orgnih.gov For example, a bifunctional aldehyde linchpin with a dithiane moiety was designed to create tricomponent adducts with an embedded propionate (B1217596) subunit, a common motif in polyketide natural products. acs.org

Beyond ARC, dithianes can participate in remote functionalization, where a reaction at one site triggers a functional group transformation at a distant position. mdpi.com Radical transformations, in particular, can leverage radical translocation through processess like hydrogen atom transfer (HAT) to achieve remote difunctionalization. mdpi.com For example, radical addition to a substrate can generate an intermediate radical that rearranges, allowing for a second functionalization at a remote carbon, leading to 1,3-, 1,4-, or 1,5-difunctionalized products. mdpi.com

Construction of Biologically Relevant Molecular Architectures

The unique reactivity of 1,3-dithianes makes them valuable tools for constructing molecules with significant biological and medicinal relevance. organic-chemistry.orgscispace.com

Bicyclo[1.1.1]pentanes (BCPs) have emerged as important bioisosteres, serving as three-dimensional, saturated replacements for para-substituted benzene (B151609) rings, alkynes, and tert-butyl groups in drug candidates. nih.govnih.govpharmablock.com The incorporation of BCPs can lead to improved physicochemical properties such as increased solubility and metabolic stability, without compromising biological potency. nih.govpharmablock.com

A general and effective method for synthesizing BCP-containing compounds involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govresearchgate.net In this reaction, the 2-aryl-1,3-dithiane is first deprotonated to form an anion, which then reacts with [1.1.1]propellane. nih.gov This process affords BCP-containing dithianes in good to excellent yields across a broad scope of aryl and heterocyclic derivatives. nih.gov The resulting dithiane products are versatile intermediates that can be deprotected to furnish BCP-aryl ketones, which are analogues of medicinally abundant diarylketones. nih.govupenn.edu The robustness of this method is highlighted by the further transformation of the dithiane group into other functionalities, such as difluoromethanes. nih.gov

Table 1: Synthesis of BCP-Aryl Ketones from 2-Aryl-1,3-dithianes nih.gov

| Aryl Group | Dithiane Product Yield | Ketone Product Yield |

| Phenyl | 95% | 85% |

| 4-Fluorophenyl | 96% | 88% |

| 4-Chlorophenyl | 98% | 92% |

| 4-Methoxyphenyl | 91% | 89% |

| 2-Naphthyl | 85% | 81% |

| 3-Thienyl | 88% | 84% |

The 1,3-dithiane scaffold is instrumental in the synthesis of various functionalized heterocyclic compounds. scribd.com Dithiane derivatives can serve as masked 1,3-dicarbonyl systems. organic-chemistry.orgscribd.com For example, the double conjugate addition of dithiols to propargylic ketones or esters generates β-keto 1,3-dithianes. These intermediates can be subsequently converted into a range of functionalized oxygen-containing heterocycles, which are valuable in natural product synthesis. organic-chemistry.orgscribd.com

Furthermore, 2-aryl-1,3-dithianes bearing heterocyclic substituents have been successfully used in palladium-catalyzed reactions and in the synthesis of BCP derivatives, demonstrating the compatibility of the dithiane methodology with heterocyclic systems. nih.govupenn.edu The ability to introduce heterocyclic motifs is crucial, as these structures are prevalent in medicinal chemistry. nih.gov For instance, methods have been developed for the synthesis of N-heterocyclic carbene (NHC) precursors, which are important ligands in catalysis. researchgate.netbeilstein-journals.org The versatility of dithiane chemistry allows for the construction of complex molecules incorporating diverse heterocyclic frameworks. nih.gov

Stereoselective Transformations and Application of Chiral Dithiane Auxiliaries

Achieving stereocontrol is a central challenge in organic synthesis. Chiral auxiliaries—chiral molecules temporarily attached to a substrate—are widely used to direct the stereochemical outcome of a reaction. numberanalytics.comyork.ac.uknumberanalytics.com In the context of dithiane chemistry, chiral auxiliaries can be employed to achieve highly stereoselective transformations. nih.govresearchgate.net

A notable application is the asymmetric addition of 2-lithio-1,3-dithianes to chiral N-phosphonyl imines. nih.gov This reaction proceeds with good to excellent diastereoselectivity (up to >99:1) to produce α-amino-1,3-dithianes, which are versatile chiral building blocks. nih.gov The stereochemical outcome is highly dependent on the reaction conditions, with the slow addition of the imine to the lithiated dithiane solution being crucial for achieving high selectivity. nih.gov This method provides a powerful route to enantiomerically enriched amino compounds. nih.gov

Similarly, organocatalytic strategies have been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. researchgate.net This reaction, which represents a formal conjugate addition of a glyoxylate (B1226380) anion synthon, yields γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee). researchgate.net The products of these reactions are valuable intermediates for further transformations, such as the synthesis of the GABAB receptor agonist baclofen. researchgate.net The use of chiral auxiliaries and catalysts in conjunction with dithiane reagents thus opens avenues for the efficient and highly selective synthesis of complex chiral molecules. researchgate.net

Derivatives and Analogues of 2 Benzoyl 1,3 Dithiane

Substituted 2-Acyl-1,3-dithianes and 2-Aryl-1,3-dithianes

The versatility of the 1,3-dithiane (B146892) moiety as a masked acyl anion has led to the development of numerous substituted derivatives. The synthesis of these compounds often relies on the deprotonation of the C2-proton of a 2-substituted-1,3-dithiane, followed by reaction with an appropriate electrophile.

2-Acyl-1,3-dithianes are commonly prepared by the acylation of 2-lithio-1,3-dithiane with acylating agents like acyl chlorides or esters. This approach allows for the introduction of a wide variety of acyl groups at the 2-position of the dithiane ring. For instance, 2-(2,2-dimethylpropanoyl)-1,3-dithiane is synthesized for its efficiency in subsequent asymmetric oxidation reactions. orgsyn.org The general synthesis of 2-acyl-1,3-dithianes can be represented by the reaction of 2-lithio-1,3-dithiane with an acyl chloride (RCOCl).

2-Aryl-1,3-dithianes can be synthesized through the reaction of an aldehyde with 1,3-propanedithiol (B87085) in the presence of a Lewis acid. youtube.com A significant development in the synthesis of more complex aryl-substituted dithianes is the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. This method takes advantage of the acidity of the benzylic proton of the dithiane, enabling it to function as a transmetalation reagent. This reaction leads to the formation of 2,2-diaryl-1,3-dithianes in moderate to good yields. clockss.org The acidity of the C2 proton in 2-phenyl-1,3-dithiane (B1581651) is notable, with a pKa of 30.7 in DMSO, which is comparable to other carbon acids used in cross-coupling reactions. clockss.org

The reactivity of these substituted dithianes is largely centered around the C2 position. The 2-lithio derivatives of both 2-acyl and 2-aryl-1,3-dithianes are potent nucleophiles that react with a range of electrophiles, including alkyl halides, ketones, aldehydes, and esters. uwindsor.ca This reactivity forms the basis of the "umpolung" strategy, where the normal electrophilic character of the carbonyl carbon is reversed. youtube.com

| Compound Type | General Synthesis Method | Key Reactivity | Reference(s) |

| 2-Acyl-1,3-dithianes | Acylation of 2-lithio-1,3-dithiane with acyl chlorides or esters. | Substrates for asymmetric oxidation; precursors to ketones. | orgsyn.org |

| 2-Aryl-1,3-dithianes | Reaction of an aldehyde with 1,3-propanedithiol; Pd-catalyzed cross-coupling. | Nucleophilic addition after lithiation; transmetalation reagents in cross-coupling. | youtube.comclockss.org |

| 2,2-Diaryl-1,3-dithianes | Pd-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides. | Precursors to diaryl ketones. | clockss.org |

Oxidized Forms: Dithiane Monoxides and Dioxides (Sulfoxides and Sulfones)

Oxidation of the sulfur atoms in the 1,3-dithiane ring to sulfoxides (monoxides) and sulfones (dioxides) significantly alters the electronic properties and reactivity of the molecule. These oxidized forms have found important applications in asymmetric synthesis.

Dithiane Monoxides (Sulfoxides): Enantioselective sulfoxidation of 2-substituted-1,3-dithianes can be achieved using modified Sharpless conditions to produce optically enriched sulfoxides. researchgate.net Specifically, 2-acyl-1,3-dithiane 1-oxides are valuable intermediates. A notable synthetic route involves an acylation-oxidation-deacylation sequence starting from 1,3-dithiane. orgsyn.org For example, 2-(2,2-dimethylpropanoyl)-1,3-dithiane undergoes highly efficient asymmetric oxidation to yield the corresponding sulfoxide (B87167) with approximately 90% enantiomeric excess. orgsyn.org Subsequent deacylation of these 2-acyl-1,3-dithiane 1-oxides provides access to chiral 2-alkyl-1,3-dithiane 1-oxides and the parent 1,3-dithiane 1-oxide in high enantiomeric purity. researchgate.net

The reactivity of lithiated 1,3-dithiane oxides has been explored in reactions with trialkylboranes. cardiff.ac.uk For instance, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trioctylborane leads to the displacement of both the methoxy (B1213986) group and the thiolate unit, ultimately yielding a dioctyl ketone after oxidation. cardiff.ac.uk However, this reaction can be complicated by thiophilic addition of the lithiating agent. cardiff.ac.uk A further transformation, the Pummerer rearrangement, can be induced by treating the intermediate with trifluoroacetic anhydride, leading to a third migration and the formation of a trioctylmethanol upon oxidation, albeit in low yields. cardiff.ac.uk

Dithiane Dioxides (Sulfones): The oxidation of both sulfur atoms to the sulfone state further modifies the reactivity. The reaction of lithiated 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane results in the migration of an octyl group from boron to carbon, displacing the chloride. Subsequent oxidation yields nonanoic acid. cardiff.ac.uk Interestingly, there is no evidence for a second migration involving the displacement of a sulfenate group in this case. cardiff.ac.uk

| Oxidized Form | Synthesis Method | Key Reactivity | Reference(s) |

| 2-Acyl-1,3-dithiane 1-Oxide | Asymmetric oxidation of 2-acyl-1,3-dithianes. | Chiral auxiliaries in asymmetric synthesis; deacylation to chiral 2-alkyl-1,3-dithiane 1-oxides. | orgsyn.orgresearchgate.net |

| 2-Methoxy-1,3-dithiane-1-oxide | Oxidation of 2-methoxy-1,3-dithiane. | Reaction with trialkylboranes leading to multiple alkyl migrations. | cardiff.ac.uk |

| 2-Chloro-1,3-dithiane-1,3-dioxide | Oxidation of 2-chloro-1,3-dithiane. | Reaction with trialkylboranes leading to single alkyl migration. | cardiff.ac.uk |

Ketene (B1206846) Dithioacetal Derivatives and their Reactivity

Ketene dithioacetals are versatile intermediates that can be derived from 2-acyl-1,3-dithianes and exhibit a rich and varied reactivity. They can act as both nucleophiles and electrophiles, making them valuable building blocks in organic synthesis.

The preparation of ketene dithioacetals often involves olefination reactions of carbonyl compounds. uwindsor.ca These compounds are characterized by a carbon-carbon double bond connected to the dithiane ring at the 2-position.

The reactivity of ketene dithioacetals is diverse. They can undergo nucleophilic attack at the carbon atom of the double bond that is not attached to the sulfur atoms. uwindsor.ca They have been used in the synthesis of various heterocyclic compounds. researchgate.net

Ketene Dithioacetal Monoxides: Oxidation of one of the sulfur atoms in a ketene dithioacetal leads to a ketene dithioacetal monoxide. This transformation inverts the electronic character of the double bond, making it electrophilic. kyoto-u.ac.jp These monoxides are generally more stable than their non-oxidized counterparts, being compatible with air, moisture, and silica (B1680970) gel chromatography. kyoto-u.ac.jp The electrophilic nature of ketene dithioacetal monoxides allows them to react with a variety of nucleophiles, such as enolates. kyoto-u.ac.jp

The stabilized carbanion, radical, and carbocation intermediates that can be generated from both ketene dithioacetals and their monoxides have been extensively utilized in organic synthesis. kyoto-u.ac.jp For example, treatment of 2-methylene-1,3-dithiane with an alkyllithium reagent generates a 2-alkyl-2-lithio-1,3-dithiane, which can then react with an electrophile. kyoto-u.ac.jp

| Derivative | Key Structural Feature | Reactivity Profile | Reference(s) |

| Ketene Dithioacetals | C=C double bond at the 2-position of the dithiane ring. | Nucleophilic at the β-carbon; precursors to various heterocycles. | uwindsor.caresearchgate.netkyoto-u.ac.jp |

| Ketene Dithioacetal Monoxides | Sulfoxide group adjacent to the C=C double bond. | Electrophilic at the β-carbon; react with nucleophiles like enolates. | kyoto-u.ac.jp |

Other 1,3-Dithiane Structural Variants (e.g., 1,3-Oxathianes, 1,3-Dithiolanes) and Comparative Reactivity

Structural analogues of 1,3-dithianes, where one or both sulfur atoms are replaced by other heteroatoms or the ring size is altered, exhibit distinct chemical properties and reactivity.

1,3-Dithiolanes: These are five-membered ring analogues of 1,3-dithianes. They are commonly prepared by the condensation of an aldehyde or ketone with 1,2-ethanedithiol. organic-chemistry.org Like dithianes, they serve as protecting groups for carbonyl compounds and can be used as acyl anion equivalents. organic-chemistry.org The deprotection of 1,3-dithiolanes often requires oxidative conditions. organic-chemistry.org Silylated 1,3-dithiolanes have been developed for specific synthetic applications, such as the synthesis of substituted ethenes. beilstein-journals.org Microbial oxidation of 1,3-dithiolanes can produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com

Comparative Reactivity: The replacement of a sulfur atom with an oxygen atom in the 1,3-oxathiane (B1222684) ring leads to differences in bond lengths, bond angles, and electronic effects, which in turn affect the stability of intermediates and the course of reactions. For example, the mesomorphic (liquid crystal) properties of 2-phenyl-5-alkyl-1,3-oxathianes differ from their 1,3-dithiane and 1,3-dioxane (B1201747) counterparts, which is attributed to differences in molecular geometry. researchgate.net The five-membered ring of 1,3-dithiolanes imposes different conformational constraints compared to the six-membered 1,3-dithiane ring, which can influence stereoselectivity in reactions involving these systems.

| Structural Variant | Key Structural Difference from 2-Benzoyl-1,3-dithiane | Synthesis and Reactivity Highlights | Reference(s) |

| 1,3-Oxathianes | One sulfur atom is replaced by an oxygen atom. | Synthesized from aldehydes and 3-mercaptoalcohols. Used as chiral auxiliaries. | clockss.orgresearchgate.net |

| 1,3-Dithiolanes | Six-membered ring is replaced by a five-membered ring. | Synthesized from carbonyls and 1,2-ethanedithiol. Used as protecting groups and acyl anion equivalents. | organic-chemistry.orgbeilstein-journals.orgchemicalbook.com |

Analytical Methodologies for Structural and Mechanistic Characterization in 2 Benzoyl 1,3 Dithiane Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for probing the molecular structure of 2-benzoyl-1,3-dithiane. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in defining the connectivity and chemical environment of atoms within the this compound framework.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For instance, in a study of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea (B124793), the aromatic protons of the benzoyl group were observed as a multiplet in the downfield region of the spectrum (δ 8.23–7.70 ppm), which is characteristic of protons attached to an electron-withdrawing carbonyl group. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. In the same study of the benzoyl thiourea derivative, the carbonyl carbon of the benzoyl group showed a signal at δ 168.75 ppm, while the thiocarbonyl carbon (C=S) appeared at δ 179.34 ppm. nih.gov For 2-(2'-thienyl)-1,3-dithiane, the carbon atoms of the dithiane ring and the thienyl group have been assigned specific chemical shifts in the ¹³C NMR spectrum. spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Key vibrational modes for this compound and related structures include:

C=O Stretch: The carbonyl group of the benzoyl moiety typically exhibits a strong absorption band in the region of 1630-1680 cm⁻¹. For N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, the C=O stretch was observed at 1665 cm⁻¹. nih.gov

C-S Stretch: The carbon-sulfur bonds of the dithiane ring give rise to weaker absorptions in the fingerprint region of the IR spectrum.

Aromatic C-H and C=C Stretches: These are characteristic absorptions for the benzoyl group.

The conversion of a thione to its nitranion, for example, results in noticeable shifts in the IR spectrum, particularly in the ν(as)SO2 and ν(s)SO2 frequencies. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. Under electron ionization (EI), this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the benzoyl group and the dithiane ring. For example, the mass spectrum of 1,3-diphenyl-2-propanone shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is a common fragment for compounds containing a benzyl (B1604629) group. nih.gov Similarly, the mass spectrum of 2-benzoyl-1,3-indanedione displays a molecular ion peak and characteristic fragments. nist.gov

Chromatographic Methods for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC, often using C8 or C18 stationary phases, is commonly employed for the analysis of organic compounds like this compound. nih.gov The choice of mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, can be optimized to achieve efficient separation. nih.gov HPLC is also used to monitor the progress of reactions and to determine the purity of the final product. rsc.org For instance, the lipophilicity of a series of 1,3,4-thiadiazole (B1197879) derivatives was determined using reversed-phase HPLC. nih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be used for the analysis of related, more volatile starting materials or reaction byproducts. The NIST Chemistry WebBook contains GC data for numerous organic compounds. nist.gov

Column chromatography, often using silica (B1680970) gel, is a fundamental technique for the purification of this compound on a preparative scale. rsc.org The choice of eluent (solvent system) is critical for achieving good separation of the desired product from impurities.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For complex molecules, single-crystal X-ray diffraction is the gold standard for structural elucidation.

In a study of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, single-crystal X-ray diffraction confirmed the molecular structure. nih.gov Similarly, the crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole revealed that the 1,3-dithiane (B146892) ring adopts a chair conformation. nih.gov The solid-state structures of various benzoyl and dithiane-containing compounds have been determined, providing valuable insights into their molecular geometry and intermolecular interactions. researchgate.netscispace.com These studies often reveal details about hydrogen bonding and other non-covalent interactions that influence the packing of molecules in the crystal lattice. scispace.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.